

Synthesis and purification of Amino-PEG12-CH2-Boc.

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Compound of Interest

Compound Name: Amino-PEG12-CH2-Boc

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An In-Depth Technical Guide to the Synthesis and Purification of **Amino-PEG12-CH2-Boc**

This guide provides a comprehensive overview of a plausible synthetic route and purification protocol for **Amino-PEG12-CH2-Boc**, a heterobifunctional PEG linker essential for researchers, scientists, and professionals in the field of drug development and bioconjugation. The target molecule in this guide is systematically named N-Boc-amino-PEG12-alcohol, which features a Boc-protected amine and a terminal hydroxyl group, making it a versatile building block in chemical synthesis.

Synthetic Strategy

The synthesis of N-Boc-amino-PEG12-alcohol is most effectively achieved through the reduction of its corresponding carboxylic acid precursor, t-Boc-N-amido-PEG12-acid. This transformation is a standard procedure in organic chemistry, and several reducing agents can be employed. For this guide, we will focus on a mild and efficient one-pot method utilizing 1,1'-carbonyldiimidazole (CDI) for activation, followed by reduction with sodium borohydride (NaBH₄). This method is known to proceed with high fidelity and minimal side reactions, preserving the integrity of the Boc protecting group.^{[1][2]}

Reaction Scheme:

Boc-NH-PEG12-COOH → Boc-NH-PEG12-CH₂OH

Experimental Protocol

This section details the step-by-step methodology for the synthesis of N-Boc-amino-PEG12-alcohol.

Materials and Reagents

Reagent/Material	Molecular Weight (g/mol)	Amount	Moles
t-Boc-N-amido-PEG12-acid	717.84	1.0 g	1.39 mmol
1,1'-Carbonyldiimidazole (CDI)	162.15	249 mg	1.54 mmol
Sodium borohydride (NaBH ₄)	37.83	263 mg	6.95 mmol
Anhydrous Tetrahydrofuran (THF)	-	20 mL	-
Deionized Water	-	10 mL	-
1N Hydrochloric Acid (HCl)	-	As needed	-
Ethyl Acetate	-	100 mL	-
Saturated Sodium Bicarbonate (NaHCO ₃)	-	50 mL	-
Brine	-	50 mL	-
Anhydrous Magnesium Sulfate (MgSO ₄)	-	As needed	-
Silica Gel (for chromatography)	-	As needed	-

Synthesis Procedure

- **Activation:** In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve t-Boc-N-amido-PEG12-acid (1.0 g, 1.39 mmol) in anhydrous THF (10 mL). To this solution, add CDI (249 mg, 1.54 mmol) in one portion. Stir the reaction mixture at room temperature for 1-2 hours. The progress of the activation can be monitored by the evolution of CO₂ gas.
- **Reduction:** Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, dissolve sodium borohydride (263 mg, 6.95 mmol) in deionized water (5 mL). Add the NaBH₄ solution to the reaction mixture in one portion.^[2]
- **Reaction Quenching and Work-up:** Stir the resulting solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction by the slow addition of 1N HCl until the pH of the aqueous layer is ~2-3.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude N-Boc-amino-PEG12-alcohol is purified by flash column chromatography on silica gel.

- **Stationary Phase:** Silica gel (230-400 mesh)
- **Mobile Phase:** A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.
- **Procedure:**

- Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane) and pack the column.
- Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
- Elute the column with the gradient of methanol in dichloromethane.
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc-amino-PEG12-alcohol as a colorless to pale yellow oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

- ^1H NMR (Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the Boc group (a singlet at ~ 1.4 ppm), the PEG backbone (a complex multiplet between 3.5 and 3.7 ppm), and the newly formed methylene protons adjacent to the hydroxyl group (a triplet at ~ 3.7 -3.8 ppm). The integration of these peaks should correspond to the expected proton ratios.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a major ion corresponding to the molecular weight of the product (e.g., $[\text{M}+\text{Na}]^+$).

Quantitative Data Summary

Parameter	Value
Starting Material	t-Boc-N-amido-PEG12-acid
Molecular Weight of Starting Material	717.84 g/mol
Molecular Weight of Product	703.84 g/mol
Theoretical Yield	980 mg
Expected Experimental Yield	70-85%
Expected Purity (post-chromatography)	>95%

Visualization of the Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-Boc-amino-PEG12-alcohol.



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Caption: Workflow for the synthesis and purification of N-Boc-amino-PEG12-alcohol.

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References

- 1. benchchem.com [benchchem.com]

- 2. benthamopen.com [benthamopen.com]
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